molecular formula C8H12ClN5O B14459624 Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride CAS No. 74063-37-9

Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride

Cat. No.: B14459624
CAS No.: 74063-37-9
M. Wt: 229.67 g/mol
InChI Key: NKMFTNFCQGBTAQ-UHFFFAOYSA-N
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Description

Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride: is a chemical compound with the molecular formula C8H11N5O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amidino group and an aminophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride typically involves the reaction of p-aminobenzamidine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality. The final product is typically purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions may require the use of catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.

Scientific Research Applications

Chemistry: In chemistry, Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride is used as a reagent in various organic synthesis reactions

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is often employed in experiments involving the inhibition or activation of specific enzymes, providing insights into their mechanisms of action and potential therapeutic targets.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It is studied for its ability to modulate biological pathways and its potential use in the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical applications.

Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it a valuable intermediate in the synthesis of various drugs and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidino group and aminophenyl group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Urea, 1-amidino-3-(p-nitrophenyl)-, hydrochloride
  • Urea, 1-amidino-3-(p-methoxyphenyl)-, hydrochloride
  • Urea, 1-amidino-3-(p-chlorophenyl)-, hydrochloride

Comparison: Compared to similar compounds, Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties This group enhances its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications

Properties

CAS No.

74063-37-9

Molecular Formula

C8H12ClN5O

Molecular Weight

229.67 g/mol

IUPAC Name

1-(4-aminophenyl)-3-(diaminomethylidene)urea;hydrochloride

InChI

InChI=1S/C8H11N5O.ClH/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11;/h1-4H,9H2,(H5,10,11,12,13,14);1H

InChI Key

NKMFTNFCQGBTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)N=C(N)N.Cl

Origin of Product

United States

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